molecular formula C11H12Cl2OS B13639424 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13639424
M. Wt: 263.2 g/mol
InChI Key: PXUVBIIDMWTAIZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a propylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and propylthiol.

    Reaction: The 2,4-dichlorobenzaldehyde undergoes a nucleophilic addition reaction with propylthiol in the presence of a base such as sodium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then oxidized to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its chemical structure, such as those involving sulfur-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a propylthio group.

    1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one: Similar structure but with an ethylthio group instead of a propylthio group.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)9-4-3-8(12)6-10(9)13/h3-4,6H,2,5,7H2,1H3

InChI Key

PXUVBIIDMWTAIZ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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